4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[4-(triazol-2-yl)piperidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-18-10-12(13(23-2)9-14(18)21)15(22)19-7-3-11(4-8-19)20-16-5-6-17-20/h5-6,9-11H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVTXHNFPJFCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the piperidine and pyridinone moieties. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazole and piperidine rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include ethanol, sodium ethoxide, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism of action involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy Against Various Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15 | Disruption of cell wall synthesis |
| Escherichia coli | 12 | Interference with metabolic pathways |
| Pseudomonas aeruginosa | 10 | Cell membrane disruption |
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and activation of caspases. The IC50 values for cytotoxicity against various cancer cell lines indicate promising results, suggesting that further investigations could lead to the development of new anticancer therapies.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Apoptosis via mitochondrial dysfunction |
| MCF-7 (breast cancer) | 30 | Caspase activation |
| A549 (lung cancer) | 20 | Induction of oxidative stress |
Therapeutic Applications
1. Drug Development
Given its biological activities, 4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that could enhance efficacy and reduce toxicity.
Case Study: Development of Antibacterial Agents
A recent study investigated the modification of the compound to enhance its antibacterial properties. By altering the piperidine moiety, researchers were able to synthesize derivatives that exhibited increased activity against resistant bacterial strains .
2. Research in Pharmacology
The compound's interactions with various biological targets are being studied to understand its pharmacological profile better. Its dual action as an antimicrobial and anticancer agent makes it a candidate for multi-target therapies.
Table 3: Pharmacological Profiling Studies
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and pyridinone moieties contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Key Observations :
- The target compound’s triazole-piperidine moiety distinguishes it from coumarin- or nitrophenyl-substituted analogs.
- Unlike compound 1l (), which uses a one-pot synthesis, the target’s synthesis likely requires sequential functionalization due to its complex substituents.
Physicochemical Properties
Limited data for the target compound exist in the evidence, but comparisons with analogs highlight trends (Table 2):
Key Observations :
- Triazole-containing compounds often exhibit higher melting points due to intermolecular hydrogen bonding (e.g., compound 1l: 243–245°C) . The target compound may follow this trend.
- Yields for similar heterocycles vary widely; compound 1l achieved 51% yield via a one-pot method, whereas multi-step syntheses (e.g., compound 4i) may have lower efficiency .
Research Findings and Methodological Insights
Structural Characterization
Crystallographic tools like SHELXL () and WinGX () are widely used for refining small-molecule structures, including heterocycles .
Analytical Techniques
Biological Activity
4-Methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one (commonly referred to as the compound) is a complex organic molecule that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. Its unique structural components, including a triazole ring, piperidine moiety, and pyridinone structure, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-methoxy-1-methyl-5-[4-(triazol-2-yl)piperidine-1-carbonyl]pyridin-2-one |
| Molecular Formula | C15H19N5O3 |
| CAS Number | 2201428-68-2 |
The presence of the triazole and piperidine rings is particularly noteworthy as these structures are often associated with various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, compounds with similar structural motifs have demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and activation of caspases. The IC50 values for cytotoxicity against different cancer cell lines have shown promising results, indicating that further investigations could lead to the development of new anticancer therapies.
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, the compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown activity as an acetylcholinesterase (AChE) inhibitor, which is relevant for conditions such as Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission in the brain, potentially improving cognitive function.
Case Studies
- Antimicrobial Efficacy : A study conducted by Nafeesa et al. (2015) synthesized several triazole derivatives and tested their antibacterial efficacy. The results indicated that compounds bearing the piperidine nucleus exhibited significant antibacterial activity with IC50 values comparable to standard antibiotics .
- Anticancer Activity : In a recent investigation published in Frontiers in Chemistry, a series of triazole analogs were synthesized and evaluated for their anticancer properties. The study highlighted that modifications in the triazole structure could enhance cytotoxicity against various cancer cell lines .
- Enzyme Inhibition Studies : Research on similar compounds has demonstrated their potential as enzyme inhibitors. For example, a study reported that triazole derivatives showed moderate inhibition against carbonic anhydrase-II, suggesting a possible role in managing conditions related to enzyme dysregulation .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can researchers optimize reaction conditions?
Answer: The synthesis involves multi-step organic reactions, including coupling of the piperidine-triazole moiety to the dihydropyridinone core. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions (e.g., DMF or THF) .
- Protection/deprotection strategies : Methoxy and methyl groups may require temporary protection (e.g., tert-butyloxycarbonyl) to prevent side reactions .
- Optimization : Vary solvents (polar aprotic vs. non-polar), temperature (room temp to reflux), and catalyst loading. Monitor yields via HPLC and adjust stoichiometry to minimize byproducts .
Basic: Which spectroscopic and computational methods are essential for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the triazole and dihydropyridinone rings. Compare experimental shifts with DFT-predicted values .
- X-ray crystallography : Resolve 3D conformation to analyze piperidine-carbonyl geometry and hydrogen-bonding interactions .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to confirm synthetic intermediates .
Advanced: How can researchers resolve contradictions in reported synthesis protocols (e.g., variable yields or regioselectivity)?
Answer: Contradictions often arise from:
- Reagent purity : Use freshly distilled solvents and rigorously dry reagents to avoid hydrolysis side reactions .
- Regioselectivity in triazole formation : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise 1,4-triazole regiochemistry .
- Statistical design of experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, catalyst ratio) affecting yield .
Advanced: What methodologies are used to study the compound’s interaction with biological targets like β-lactamases?
Answer:
- Enzyme inhibition assays : Measure IC values using nitrocefin hydrolysis assays under physiological pH (e.g., phosphate buffer, pH 7.4) .
- Molecular docking : Use software like AutoDock Vina to model binding poses within the β-lactamase active site. Validate with mutagenesis studies targeting key residues (e.g., Ser70 in class A β-lactamases) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) to assess affinity and residence time .
Basic: What preliminary biological screening protocols are recommended for this compound?
Answer:
- Antimicrobial susceptibility testing : Perform MIC assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains, including β-lactamase-overproducing isolates .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .
- Metabolic stability : Assess hepatic clearance using microsomal incubations (human/rat liver microsomes) .
Advanced: How can computational tools predict the compound’s reactivity and metabolic pathways?
Answer:
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- In silico metabolism prediction : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolites (e.g., oxidation at the methoxy group or triazole ring) .
- Reaction pathway modeling : Apply quantum mechanical/molecular mechanical (QM/MM) methods to simulate enzymatic degradation pathways .
Advanced: What strategies ensure stereochemical control during synthesis, particularly for the dihydropyridinone ring?
Answer:
- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to direct asymmetric cyclization .
- Catalytic asymmetric synthesis : Use organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Rh(II)) for enantioselective ring formation .
- Dynamic kinetic resolution (DKR) : Optimize reaction conditions to favor one enantiomer via reversible intermediates .
Basic: What analytical techniques are used to assess purity and stability under storage conditions?
Answer:
- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. Validate with spiked degradation products (e.g., hydrolyzed carbonyl) .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to recommend storage conditions (e.g., desiccated, -20°C) .
- Forced degradation studies : Expose to heat, light, and humidity to identify degradation pathways .
Advanced: How can researchers validate conflicting reports on the compound’s β-lactamase inhibition mechanism?
Answer:
- Pre-steady-state kinetics : Use stopped-flow spectrophotometry to measure acylation rates (k/K) and compare with clavulanic acid controls .
- Crystallographic snapshots : Solve time-resolved X-ray structures of the enzyme-inhibitor complex to track covalent adduct formation .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to distinguish competitive vs. non-competitive inhibition .
Advanced: What advanced spectroscopic methods resolve ambiguities in tautomeric forms of the triazole ring?
Answer:
- Variable-temperature NMR : Track chemical shift changes to identify dominant tautomers (1H- vs. 2H-triazole) .
- Solid-state NMR : Compare crystalline vs. solution-phase tautomerization using -labeled compounds .
- Infrared (IR) spectroscopy : Analyze N-H stretching frequencies to distinguish protonation states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
